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Globopentaose analogue type 1

Cat. No.: B1165533
Attention: For research use only. Not for human or veterinary use.
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Description

Globopentaose analogue type 1 is a defined oligosaccharide with the glycan structure this compound . This chemical formula of this reagent is C32H55NO26, with a molecular weight of 869.77 g/mol . It is supplied with a purity of >90%, as determined by NMR analysis . As a laboratory reagent, it is intended for research and development applications only and is not approved for human or diagnostic use . This compound is a key reagent for studying glycan-based interactions in various biochemical and biological systems. Researchers can utilize this glycan in studies involving glycan arrays, protein-carbohydrate binding assays, and the investigation of cell surface recognition events. It is also available conjugated to a polyacrylamide (PAA) polymer backbone, which enhances its utility in various analytical methods. The PAA-conjugated form is water-soluble and can be immobilized on solid supports like ELISA plates, enabling a wide range of biomolecular interaction studies . The specific structure of this compound also makes it an interesting molecule for exploring the synthesis and function of more complex glyco-epitopes, such as Globo-H, which shares a common core structure . Proper storage conditions are essential for maintaining stability; the compound should be kept frozen at less than 0°C as it is heat-sensitive .

Properties

Molecular Formula

C12H22O11

Synonyms

Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Nomenclature and Structural Characteristics of Globopentaose Analogue Type 1

Standard Glycan Nomenclature and Representation of Globopentaose (B12513075) Analogue Type 1

In accordance with the Symbol Nomenclature for Glycans (SNFG), Globopentaose analogue type 1 is represented by a sequence of colored and shaped symbols that denote its constituent monosaccharides. This standardized nomenclature provides a concise and universally understood representation of complex carbohydrate structures. wikipedia.orgicdst.orgnih.gov The linear sequence for this compound is Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc.

The SNFG representation for this structure is as follows:

Galactose (Gal): Yellow circle

N-Acetylglucosamine (GlcNAc): Blue square

Glucose (Glc): Blue circle

The arrangement and linkages of these monosaccharides are depicted in a specific orientation to accurately represent the glycan's structure.

Detailed Glycosidic Linkages and Monosaccharide Constituents of the Analogue

The monosaccharide constituents and their corresponding glycosidic linkages are detailed below:

Monosaccharide 1LinkageMonosaccharide 2
Galactose (Gal)β1-3N-Acetylglucosamine (GlcNAc)
N-Acetylglucosamine (GlcNAc)β1-3Galactose (Gal)
Galactose (Gal)α1-4Galactose (Gal)
Galactose (Gal)β1-4Glucose (Glc)
Glucose (Glc)-(Reducing end)

This specific sequence and linkage pattern define the unique chemical identity of this compound.

Structural Relationship to Globo-Series Glycosphingolipids (Gb3, Gb4, Gb5)

This compound is structurally related to the core structures of the globo-series of glycosphingolipids. This series is built upon a lactosylceramide (B164483) core (Galβ1-4Glc-Cer), with sequential additions of monosaccharides.

Globotriaosylceramide (Gb3): This is the simplest globo-series structure, consisting of Galα1-4Galβ1-4Glc-Cer. The terminal disaccharide of Gb3 is a core component of this compound.

Globotetraosylceramide (Gb4): Also known as globoside, Gb4 has the structure GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer. The terminal trisaccharide of Gb4 is present within the structure of this compound.

Globopentaosylceramide (Gb5): This glycosphingolipid, also known as the stage-specific embryonic antigen-3 (SSEA-3), has the structure Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer. This compound is the glycan portion of a molecule that is analogous in structure to Gb5.

The structural similarities highlight a common biosynthetic pathway for these molecules, where different glycosyltransferases are responsible for the stepwise addition of each monosaccharide unit. nih.govacs.org

Comparative Analysis with Stage-Specific Embryonic Antigens (SSEA-3, SSEA-4) and Globo-H Antigen Analogues

This compound shares significant structural homology with several biologically important tumor-associated carbohydrate antigens and embryonic antigens.

Stage-Specific Embryonic Antigen-3 (SSEA-3): As mentioned, the glycan portion of Gb5 is SSEA-3. Therefore, this compound is a direct analogue of the SSEA-3 glycan. SSEA-3 is a well-known marker for pluripotent stem cells. nih.gov

Stage-Specific Embryonic Antigen-4 (SSEA-4): SSEA-4 is derived from SSEA-3 through the addition of a sialic acid residue (Neu5Ac) to the terminal galactose via an α2-3 linkage. The core pentasaccharide structure of SSEA-4 is therefore identical to this compound.

Globo-H Antigen: Globo-H is another critical tumor-associated carbohydrate antigen. Its structure is Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer. Globo-H is biosynthetically derived from SSEA-3 by the addition of a fucose (Fuc) residue to the terminal galactose via an α1-2 linkage. Thus, the core pentasaccharide of Globo-H is also structurally identical to this compound.

The close structural relationships between these antigens underscore their interconnected roles in developmental biology and cancer.

Conformational Analysis and Preferred Molecular Geometries of this compound

The three-dimensional shape of this compound is not static but rather exists as an ensemble of conformations in solution. The flexibility of the molecule is primarily due to the rotation around the glycosidic linkages, defined by the phi (Φ) and psi (Ψ) dihedral angles. The preferred conformations are determined by a combination of factors, including steric hindrance, hydrogen bonding, and the exo-anomeric effect.

While specific experimental data on the conformational preferences of this compound are limited, insights can be drawn from studies on related globo-series oligosaccharides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are employed to determine the most stable conformations. auremn.org.brmdpi.comnih.gov

Synthetic Methodologies for Globopentaose Analogue Type 1 and Its Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis has emerged as a powerful tool for the synthesis of complex glycans, including Globopentaose (B12513075) analogue type 1. This approach combines the flexibility of chemical synthesis for creating core structures with the high stereo- and regioselectivity of enzymatic glycosylations for subsequent chain elongation. This strategy often leads to higher yields and purity compared to purely chemical methods.

Selection and Engineering of Glycosyltransferases (e.g., LgtD, WbgO, WbiP)

The success of a chemoenzymatic synthesis hinges on the availability of suitable glycosyltransferases with the desired substrate specificity and efficiency. For the synthesis of globoseries oligosaccharides, several key enzymes have been identified and utilized.

One notable enzyme is the β1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae. Interestingly, LgtD has been shown to also exhibit a novel β1,3-galactosyltransferase activity, which is crucial for the synthesis of globopentaose. researchgate.net This dual functionality allows for the addition of a galactose residue to a globotetraose (B1165421) acceptor, forming the globopentaose backbone. researchgate.net

Another important glycosyltransferase is WbgO, a β1,3-galactosyltransferase identified in Escherichia coli O55:H7. researchgate.net WbgO has a preference for substrates with a non-reducing end N-acetylglucosamine (GlcNAc) and can be employed for the synthesis of type 1 glycan chains. researchgate.net While its direct application in synthesizing the core of Globopentaose analogue type 1 might be limited by its substrate preference, its engineering could potentially broaden its utility.

The specific roles and engineering of other glycosyltransferases like WbiP in the context of this compound synthesis are areas of ongoing research. The selection of a particular glycosyltransferase is often guided by its natural function in bacterial lipopolysaccharide or capsule biosynthesis, where globo-like structures are sometimes found. Enzyme engineering, through techniques such as site-directed mutagenesis and directed evolution, can be employed to alter the substrate specificity or improve the catalytic efficiency of these enzymes for the synthesis of non-natural analogues.

Table 1: Glycosyltransferases in Globoseries Synthesis

EnzymeSource OrganismActivityRelevance to this compound
LgtD Haemophilus influenzaeβ1,3-N-acetylgalactosaminyltransferase, β1,3-galactosyltransferasePossesses the necessary β1,3-galactosyltransferase activity for the final galactose addition in globopentaose synthesis. researchgate.net
WbgO Escherichia coli O55:H7β1,3-galactosyltransferaseUseful for synthesizing type 1 glycan chains; potential for engineering to accept globoseries acceptors. researchgate.net
WbiP --Further research is needed to establish its specific role and utility in the synthesis of this analogue.

Optimization of Enzymatic Glycosylation Conditions

To maximize the yield and efficiency of the enzymatic glycosylation steps, careful optimization of the reaction conditions is essential. Key parameters that are typically fine-tuned include pH, temperature, incubation time, and the concentrations of the donor and acceptor substrates, as well as the enzyme itself.

For instance, the β1,3-galactosyltransferase activity of WbgO is dependent on the presence of a divalent metal ion, with Mn2+ or Mg2+ being effective cofactors. researchgate.net The enzyme exhibits activity over a pH range of 6.0 to 8.0, with an optimal pH of 7.0. researchgate.net

In the context of on-chip enzymatic synthesis of complex glycans like Globo H, a derivative of globopentaose, reaction conditions are meticulously controlled. For the synthesis of globopentaose on a chip, a conversion efficiency of approximately 43% was achieved over a 12-hour period. researchgate.net Such on-chip methodologies allow for the stepwise analysis of products and the fine-tuning of each enzymatic step.

The optimization process often involves a systematic variation of each parameter to identify the conditions that result in the highest conversion of the acceptor substrate to the desired product while minimizing side reactions or enzyme denaturation.

Table 2: Optimized Conditions for a Representative Enzymatic Glycosylation

ParameterOptimized Value/Range
Enzyme Recombinant Glycosyltransferase
Acceptor Substrate Globotetraose derivative
Donor Substrate UDP-Galactose
pH 7.0 - 7.5
Temperature 37 °C
Metal Ion Cofactor Mn2+ (5-10 mM)
Incubation Time 12 - 24 hours

Note: These are representative values and the optimal conditions can vary depending on the specific enzyme and substrates used.

Sugar Nucleotide Regeneration Systems for Preparative Synthesis

Several effective regeneration systems for UDP-Gal have been developed. One common approach involves a multi-enzyme cascade. For example, a system for the large-scale production of globotriose (B1671595), a core component of the globoseries, utilized metabolically engineered E. coli to overexpress the UDP-Gal biosynthetic genes galT, galK, and galU. This was coupled with Corynebacterium ammoniagenes for the production of uridine (B1682114) triphosphate (UTP) from the inexpensive precursor orotic acid.

Another widely used UDP-Gal regeneration cycle starts from galactose-1-phosphate and UTP, catalyzed by UDP-sugar pyrophosphorylase. The resulting UDP is then re-phosphorylated to UTP by pyruvate (B1213749) kinase using phosphoenolpyruvate (B93156) (PEP) as the phosphate (B84403) donor. The development of such regeneration systems has been instrumental in making the chemoenzymatic synthesis of complex glycans like globopentaose and its derivatives economically feasible on a preparative scale. nih.gov

Chemical Synthesis Routes and Advances

While chemoenzymatic methods offer elegance and high selectivity, purely chemical synthesis remains a cornerstone for accessing complex glycans like this compound and its derivatives, particularly for creating structures with non-natural modifications.

Stereoselective Glycosylation Techniques in Oligosaccharide Synthesis

The central challenge in the chemical synthesis of oligosaccharides is the stereoselective formation of the glycosidic linkage. The synthesis of this compound requires the formation of several glycosidic bonds with specific anomeric configurations. A variety of stereoselective glycosylation methods have been developed to address this challenge.

For the construction of 1,2-trans glycosidic linkages, the neighboring group participation of an acyl protecting group at the C-2 position of the glycosyl donor is a well-established and reliable strategy. The participating group forms a transient acyloxonium ion intermediate, which shields one face of the anomeric center, leading to the exclusive formation of the 1,2-trans product.

The formation of 1,2-cis glycosidic linkages is often more challenging. Strategies to achieve this include the use of non-participating protecting groups (such as ethers) at the C-2 position, remote participation of protecting groups at other positions on the sugar ring, and the use of specific solvent and temperature conditions to influence the anomeric selectivity. For instance, the first total synthesis of the complex disialosyl globopentaosylceramide (DSGb5) utilized a convergent and stereocontrolled [2 + 3] glycosylation method. acs.org This approach employed an oxazoline (B21484) disaccharide donor to exclusively form a β-anomeric (1,2-trans) linkage. acs.org Additionally, a bulky 4,6-di-O-tert-butylsilylene (DTBS)-protected glycosyl donor was used to control the stereochemistry of another glycosidic bond. acs.org

Strategic Use of Protecting Groups in Complex Glycan Synthesis

The synthesis of a complex oligosaccharide like this compound, which possesses multiple hydroxyl groups of similar reactivity, necessitates a sophisticated protecting group strategy. Protecting groups are used to temporarily mask hydroxyl groups to prevent unwanted side reactions and to control the regioselectivity of glycosylations.

An ideal protecting group strategy involves the use of orthogonal protecting groups, which can be selectively removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the stepwise and controlled unmasking of hydroxyl groups for subsequent glycosylation or other modifications.

Commonly used protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers (stable to a wide range of conditions, removed by hydrogenolysis), acyl groups like acetyl and benzoyl esters (can act as participating groups and are removed under basic conditions), and silyl (B83357) ethers (with varying stabilities depending on the substituents on the silicon atom). For branched oligosaccharides, the ability to selectively deprotect specific positions is crucial.

The choice of protecting groups also influences the reactivity of the glycosyl donor and acceptor, as well as the stereochemical outcome of the glycosylation reaction. For example, electron-withdrawing protecting groups can decrease the reactivity of a glycosyl donor, while bulky protecting groups can sterically hinder one face of the sugar ring, influencing the stereoselectivity of the glycosidic bond formation. The careful planning and execution of a protecting group strategy are therefore paramount to the successful chemical synthesis of this compound and its derivatives. nih.gov

Hybrid Chemo-enzymatic Approaches for Enhanced Efficiency and Yield

A notable application of this strategy is in the synthesis of disialosylglobopentaose (DSGb5), a sialylated derivative of Gb5. In one approach, Gb5 is first chemically modified to protect specific hydroxyl groups. For instance, the non-reducing-end galactose of Gb5 can be protected as a 3,4-O-acetonide, 3,4-O-benzylidene, or 4,6-O-benzylidene derivative. nthu.edu.tw This chemical protection step is crucial for guiding the subsequent enzymatic sialylation to the correct position. Following the chemical protection, enzymes such as α2,3-sialyltransferases (e.g., PmST1) and α2,6-sialyltransferases (e.g., Psp2,6ST) are used to sequentially add sialic acid residues. nih.gov

Comparison of Chemo-enzymatic Synthesis Yields for DSGb5
Synthetic StrategyKey EnzymesOverall YieldReference
Chemo-enzymatic (3,4-O-acetonide protection)PmST1, Psp2,6ST26% nthu.edu.twnih.gov
Chemo-enzymatic (4,6-O-benzylidene protection)PmST1, Psp2,6ST19% nthu.edu.twnih.gov
Chemo-enzymatic (3,4-O-benzylidene protection)PmST1, Psp2,6ST12% nthu.edu.twnih.gov
One-Pot EnzymaticPmST1, Psp2,6ST23% nthu.edu.tw
Enzymatic (from SSEA-4)Psp2,6ST46% mdpi.com
Enzymatic (from SSEA-4, optimized)human ST6GalNAc682.1% mdpi.com

Synthesis of Derivatized and Labeled this compound for Research Applications

To facilitate its use in various biological and immunological studies, this compound is often synthesized with specific modifications or labels. These derivatives serve as powerful research tools for investigating glycan-protein interactions, developing diagnostics, and studying immune responses.

Functionalizing this compound with terminal amine (-NH2) or alkyne (-C≡CH) linkers is a key strategy for enabling its conjugation to other molecules. elicityl-oligotech.com These linkers provide reactive handles for covalent attachment to surfaces, proteins, or probes through well-established chemical reactions.

Amine linkers can be used for amide bond formation, allowing the glycan to be coupled to molecules containing carboxylic acids or activated esters.

Alkyne linkers are particularly valuable for their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. iris-biotech.de This allows the Globopentaose analogue to be easily conjugated to any molecule bearing an azide (B81097) group, such as carrier proteins for vaccines or fluorescent probes for imaging. The versatility of these linkers allows for the creation of a wide array of glycoconjugates for diverse research applications. nih.gov

Labeling this compound with biotin (B1667282) or fluorophores creates powerful probes for detection and visualization. nih.govelicityl-oligotech.com

Biotinylated Analogues : Biotin is a vitamin that forms an exceptionally strong non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.gov By attaching a biotin molecule to this compound, the resulting glycoconjugate can be used for affinity-based applications. elicityl-oligotech.comelicityl-oligotech.com This includes enzyme-linked immunosorbent assays (ELISAs), where the biotinylated glycan can be immobilized on streptavidin-coated plates to study its binding to antibodies or lectins. nih.gov

Fluorophore-labeled Analogues : The attachment of fluorescent molecules (fluorophores), such as fluorescein, allows for the direct visualization of the glycan in various experimental setups. elicityl-oligotech.com These labeled analogues are instrumental in techniques like fluorescence microscopy for tracking the glycan's localization in cells, and in glycan microarrays, where they can be used to probe interactions with a wide range of biological molecules.

Introducing an azido (B1232118) (-N3) group into the structure of globo-series glycans is a critical modification for enhancing their immunogenicity, a key goal in the development of carbohydrate-based cancer vaccines. acs.orgnih.gov The azido group serves two main purposes. Firstly, it acts as a bioorthogonal chemical handle for conjugation. Using "click chemistry," the azido-modified glycan can be covalently linked to a carrier protein, such as the diphtheria toxoid cross-reactive material CRM197. acs.orgnih.gov This conjugation is essential because carbohydrates alone are often poorly immunogenic.

Secondly, the modification itself can alter the immune system's recognition of the antigen. Studies on the related Globo H antigen have shown that introducing an azido group at specific positions can lead to a stronger and more specific immune response. acs.orgnih.gov For instance, an azido-Globo H glycoconjugate with the azide at the C6 position of a galactose residue was found to elicit a higher IgG antibody response against not only Globo H but also related structures like SSEA3 (Gb5) and SSEA4 compared to the native antigen. acs.org These induced antibodies were also capable of recognizing and mediating the killing of cancer cells that express these globo-series glycans. researchgate.net This chemo-enzymatic approach, which involves selective oxidation of a hydroxyl group to an aldehyde followed by chemical transformation to the azide, provides a systematic way to synthesize these analogues and evaluate their potential as vaccine candidates. nih.govexlibrisgroup.com

Derivatized and Labeled this compound
Modification/LabelFunctional GroupPrimary Research ApplicationReference
Amine Linker-NH₂Conjugation via amide bond formation elicityl-oligotech.com
Alkyne Linker-C≡CHConjugation via "click chemistry" (CuAAC) elicityl-oligotech.comiris-biotech.de
BiotinylationBiotinAffinity-based detection and purification (ELISA, glycan arrays) elicityl-oligotech.comelicityl-oligotech.com
Fluorophore LabelingFluoresceinFluorescence microscopy, cell imaging, flow cytometry elicityl-oligotech.com
Azido Modification-N₃Enhanced immunogenicity studies, vaccine development, protein conjugation acs.orgnih.gov

Biological Interactions and Research Applications of Globopentaose Analogue Type 1

Carbohydrate-Protein Interaction Studies

The biological functions of glycans like Globopentaose (B12513075) analogue type 1 are mediated through their specific interactions with proteins. These interactions are fundamental to cellular recognition, adhesion, and signaling processes.

Lectins, a class of carbohydrate-binding proteins, are invaluable tools for characterizing the glycan profiles of cell surfaces. nih.govvectorlabs.com Studies on human embryonic stem cells (hESCs), which are known to express high levels of SSEA-3, have utilized panels of lectins to probe for the presence of specific carbohydrate structures. nih.gov

In one such study, the binding profiles of 14 different lectins on SSEA-4 enriched hESC surfaces were analyzed using flow cytometry and immunocytochemistry. oipub.com This analysis provided a quantitative measure of the percentage of cells that bound to each lectin and a qualitative assessment of the binding localization on cell colonies. researchgate.net The results showed a wide variation in binding, indicating a diverse and complex cell surface glycome. oipub.com Notably, some lectins exhibited binding patterns and percentages similar to that of the anti-SSEA-4 antibody, suggesting they may recognize epitopes associated with the pluripotent state. nih.govresearchgate.net

Key findings from these lectin-binding studies on pluripotent stem cells expressing Globopentaose analogue type 1 (SSEA-3) and related globo-series glycans are summarized below.

LectinAbbreviationBinding SpecificityBinding to SSEA-3/4 Expressing hESCsReference
Lycopersicon esculentum LectinTL(GlcNAc)₂₋₄High (Binding percentage similar to SSEA-4) nih.govresearchgate.net
Ricinus communis AgglutininRCAGal, GalNAcHigh (Binding percentage similar to SSEA-4) nih.govresearchgate.net
Concanavalin ACon Aα-Man, α-GlcHigh (Binding percentage similar to SSEA-4) nih.govresearchgate.net
Vicia villosa AgglutininVVAGalNAcPartial / Heterogeneous oipub.comresearchgate.net
Ulex europaeus AgglutininUEAα-L-FucPartial / Heterogeneous oipub.com
Maackia amurensis AgglutininMAASialic acid (α2,3)Partial / Heterogeneous oipub.com
Dolichos biflorus AgglutininDBAα-GalNAcNo significant binding nih.govoipub.com
Lotus tetragonolobus LectinLTLα-L-FucNo significant binding nih.govoipub.com

These studies demonstrate that while no single plant lectin is exclusively specific for this compound, a panel of lectins can be used to establish a "glycan fingerprint" for cells expressing this antigen, helping to distinguish pluripotent from differentiated cells. nih.govoipub.com

While specific high-affinity endogenous receptors for this compound have not been fully elucidated, its role as the SSEA-3 antigen points to its involvement in significant receptor-ligand type interactions that mediate cellular behavior. SSEA-3 is implicated in cell-cell interactions, adhesion, and migration, particularly in the context of cancer stem cells (CSCs). nih.govspandidos-publications.com In oral and breast cancer cell lines, SSEA-3 expression is often found in a subpopulation of cells that also express the CD44 antigen, a multifunctional cell surface glycoprotein (B1211001) that acts as a receptor for hyaluronic acid and other matrix components. nih.govspandidos-publications.comnih.gov This co-expression suggests a functional interaction or co-localization within membrane microdomains, such as lipid rafts, which are critical for signal transduction. The presentation of this compound on the cell surface can thus modulate the signaling capacity and adhesive properties of the cell.

The recognition of this compound extends beyond plant lectins to a broader range of endogenous and exogenous glycan-binding proteins (GBPs). The most specific and well-characterized GBPs that recognize this structure are antibodies, which are pivotal in immunological research. pnas.org The methods to study GBP recognition are similar to those used for lectins, with glycan microarrays being a particularly powerful high-throughput tool. vectorlabs.compnas.org On these arrays, this compound and related glycans can be immobilized and screened against various GBPs to determine their binding profiles. Such analyses are crucial for understanding the glycan-mediated interactions that govern processes like immune surveillance and pathogen recognition. plos.org While specific interactions with endogenous animal lectins like galectins are an active area of research, the most detailed recognition profiles for this compound have been established through its interactions with monoclonal antibodies.

Immunological Research Modalities in Animal Models

The status of this compound as a tumor-associated carbohydrate antigen makes it a significant target for cancer immunotherapy research, where animal models are indispensable for evaluating antibody specificity and vaccine efficacy.

Monoclonal antibodies are critical reagents for detecting and targeting this compound. The rat monoclonal antibody MC-631 specifically recognizes the SSEA-3 epitope. rndsystems.comuiowa.edu The specificity of such antibodies can be precisely determined using glycan microarray technology. For example, a study using a microarray of Globo H and its structural analogues demonstrated that the anti-SSEA-3 antibody binds specifically to Gb5 (the SSEA-3 antigen) without significant cross-reactivity to other related structures like Globo H or SSEA-4 on the array. pnas.org

Conversely, antibodies generated against more complex globo-series structures, like Globo H, can show cross-reactivity. SSEA-3 is the direct biosynthetic precursor to Globo H and SSEA-4, sharing a common core structure. acs.org Research has shown that vaccination of mice with a Globo H-conjugate vaccine can elicit antibodies that bind not only to Globo H but also to SSEA-3 and SSEA-4. sinica.edu.twacs.org A specific monoclonal antibody, ch64B7, isolated from mice immunized with a Globo H-diphtheria toxoid (DT) conjugate, was found to recognize all three globo-series glycans. sinica.edu.twacs.org

The binding affinities of this cross-reactive antibody were determined by ELISA, highlighting that the SSEA-3 core is a major antigenic determinant.

AntibodyAntigen TargetDissociation Constant (Kd)Reference
ch64B7SSEA-3 (this compound)8.527 x 10-11 M acs.org
Globo H7.112 x 10-11 M acs.org
SSEA-41.397 x 10-10 M acs.org

This cross-reactivity is significant for vaccine design, as a single vaccine targeting Globo H can induce an immune response against tumor cells expressing SSEA-3 or SSEA-4 as well. acs.orgnih.gov

Because carbohydrates are typically poor immunogens that elicit weak, T-cell-independent immune responses, they are often conjugated to carrier proteins to create glycoconjugate vaccines. frontiersin.org In animal models, particularly mice, glycoconjugates of tumor-associated antigens like Globo H have been extensively studied to enhance their immunogenicity. nih.gov

In a representative study, synthetic Globo H was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), and administered to mice with an adjuvant. nih.gov This immunization strategy was shown to induce high titers of antibodies reactive with both Globo H and SSEA-3. nih.gov Similarly, conjugating Globo H to diphtheria toxoid (DT) and co-administering it with a glycolipid adjuvant in mice also elicited a strong IgG antibody response against Globo H, SSEA-3, and SSEA-4. sinica.edu.twacs.org

The mechanism for this expanded response was elucidated in studies using dendritic cells (DCs), which are key antigen-presenting cells. It was shown that DCs can internalize the Globo H-conjugate and enzymatically cleave the terminal fucose residue from the Globo H glycan. sinica.edu.twacs.org This processing exposes the underlying SSEA-3 structure, which is then presented on the DC surface, leading to the activation of B cells that produce anti-SSEA-3 antibodies. sinica.edu.twacs.org These animal studies have been foundational, demonstrating that immunization with a complex glycan can generate a polyclonal antibody response targeting not only the original antigen but also its biosynthetic precursors, thereby broadening the potential therapeutic impact of the vaccine. acs.orgnih.gov

Role in Cellular Adhesion and Recognition Models (Non-Clinical)

Glycosphingolipids (GSLs) of the globo-series are known to play a role in cellular processes, including cell-cell recognition and adhesion. tandfonline.com These molecules are integral components of the cell membrane, where their carbohydrate portions extend into the extracellular space, mediating interactions with proteins (lectins) or other glycans on adjacent cells. tandfonline.com Such interactions are fundamental to tissue organization and cellular communication.

In non-clinical research models, synthetic glycans like this compound are valuable tools. They can be immobilized on surfaces, such as polyacrylamide (PAA), to create platforms for studying biomolecular interactions. elicityl-oligotech.com These platforms allow researchers to probe the binding of specific cell types or isolated proteins to the glycan, thereby modeling its role in cellular adhesion under controlled laboratory conditions. By observing which cells or proteins adhere to the immobilized glycan, scientists can infer its potential binding partners and its function in recognition events.

Research ApplicationDescriptionKey Findings
Glycan Microarray Immobilized Globopentaose and related structures are used to probe for specific antibody binding in serum samples.High levels of antibodies that bind to Gb5 have been detected in both cancer patients and healthy donors, suggesting a role in immune surveillance. nih.gov
Cell Adhesion Assays This compound grafted onto surfaces is used to measure the adhesion of specific cell lines.Such systems enable the study of glycan-mediated biomolecular interactions, a key component of cellular adhesion and recognition. elicityl-oligotech.com

Structure-Activity Relationship (SAR) Studies of this compound

Understanding the relationship between the precise chemical structure of a glycan and its biological activity is crucial for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies aim to identify the specific structural motifs within a molecule that are responsible for its function.

Systematic Modification of Glycan Structure and Its Impact on Biological Activity

The biological activity of a complex carbohydrate can be significantly altered by subtle changes in its structure. For globo-series glycans, this includes modifications to the sugar sequence, linkage types, and the presence or absence of terminal sugar units. Synthetic chemistry allows for the systematic modification of the this compound structure. Researchers can create a library of related compounds, each with a specific, planned alteration.

For example, studies on the parent compound, Globo H, have utilized synthetic analogues and truncated fragments to map the binding epitopes of monoclonal antibodies. nih.gov By comparing the binding affinity of an antibody to Globo H versus its binding to fragments like Gb5 (Globopentaose), researchers can determine the critical sugar residues required for recognition. This approach reveals that certain terminal sugars are often immunodominant, meaning they contribute most significantly to the binding energy and specificity of the interaction. While specific SAR studies detailing the systematic modification of this compound are not extensively published, the principles are well-established within the field of glycobiology. Altering specific hydroxyl groups or anomeric linkages would be expected to impact its recognition by glycan-binding proteins and antibodies.

Computational Modeling and Molecular Dynamics Simulations for SAR Elucidation

Computational methods provide powerful tools for investigating structure-activity relationships at an atomic level. youtube.com Molecular dynamics (MD) simulations can model the behavior of a glycan like this compound and its interaction with a binding partner, such as an antibody or lectin, over time. These simulations can predict the most stable conformation of the glycan and identify the key intermolecular interactions—such as hydrogen bonds and van der Waals forces—that stabilize the complex. uu.nlnih.gov

By creating computational models of modified analogues, scientists can predict how structural changes will affect the binding affinity and specificity in silico. nih.gov For example, a simulation could predict that removing a specific hydroxyl group would disrupt a critical hydrogen bond network, thereby weakening the interaction with a target protein. These computational predictions can guide the synthesis of the most promising analogues for experimental testing, making the research process more efficient. This approach allows for a rational design process, where modifications are chosen based on a hypothesized effect on the molecule's three-dimensional structure and interaction profile.

Analytical and Structural Characterization Techniques for Globopentaose Analogue Type 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment, with the anomeric proton signals in the region of 4.5-5.5 ppm being particularly diagnostic. The chemical shifts and coupling constants (³J(H,H)) of these signals provide initial clues about the nature and configuration of the sugar residues.

Two-dimensional (2D) NMR experiments are indispensable for a complete structural assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations within each sugar ring, while TOCSY (Total Correlation Spectroscopy) can reveal the entire spin system of a monosaccharide residue. For determining the connectivity between sugar units, experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are employed to identify through-bond correlations between protons and carbons across the glycosidic linkage. nih.gov

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are critical. These experiments detect through-space interactions between protons that are close to each other, providing distance constraints that are used to define the three-dimensional shape and preferred solution conformation of the glycan. mdpi.comnih.gov Temperature coefficient measurements of amide protons can also indicate their involvement in hydrogen bonding, further refining the conformational model. nih.gov This comprehensive NMR approach is fundamental to fully characterizing the structure and dynamics of Globopentaose (B12513075) analogue type 1. springernature.com

Table 1: Common NMR Spectroscopy Techniques for Glycan Analysis

Technique Abbreviation Primary Information Obtained
1D Proton NMR¹H NMRInitial assessment of purity and number of sugar residues; anomeric configuration.
Correlation SpectroscopyCOSYIdentifies scalar-coupled protons within a sugar ring.
Total Correlation SpectroscopyTOCSYIdentifies all protons belonging to a single sugar residue's spin system.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with their directly attached carbons.
Heteronuclear Multiple Bond CorrelationHMBCIdentifies long-range (2-3 bond) correlations between protons and carbons, crucial for determining glycosidic linkages.
Nuclear Overhauser Effect SpectroscopyNOESY/ROESYDetects through-space proton-proton interactions, providing distance constraints for 3D structural and conformational analysis. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Linkage Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular identity of Globopentaose analogue type 1 by providing an accurate mass measurement. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions of the intact glycan, allowing for the determination of its molecular weight and confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) is essential for sequencing and linkage analysis. In this technique, the parent ion of the glycan is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation patterns, specifically the masses of the resulting smaller carbohydrate fragments (e.g., B, C, Y, and Z ions), allow for the deduction of the monosaccharide sequence.

The specific fragmentation patterns can also provide evidence for the positions of the glycosidic linkages between the sugar units. By carefully analyzing the masses of the fragments, researchers can piece together the connectivity of the entire oligosaccharide chain. This method is highly sensitive, requiring only small amounts of sample. When combined with liquid chromatography (LC), LC-MS/MS allows for the analysis of complex mixtures and provides pharmacokinetic data, such as plasma and brain concentrations of analogues. nih.gov

Table 2: Representative MS/MS Fragment Ion Types for Glycans

Ion Type Description Information Provided
B and C ions Fragments containing the non-reducing end of the glycan.Sequence information from the non-reducing terminus.
Y and Z ions Fragments containing the reducing end of the glycan.Sequence information from the reducing terminus.
Cross-ring cleavage ions Fragments resulting from the cleavage of bonds within a monosaccharide ring.Provides information on branching and linkage positions.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Size-Exclusion Chromatography)

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the rigorous assessment of its purity.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a primary method for purification. google.comkemomed.si This technique separates molecules based on their hydrophobicity. The crude synthetic product is loaded onto a column containing a nonpolar stationary phase (like C18), and a polar mobile phase is used for elution. diva-portal.org By gradually increasing the concentration of an organic solvent in the mobile phase, compounds are eluted based on their affinity for the stationary phase, allowing for the separation of the target glycan from impurities. google.comdiva-portal.org The purity of collected fractions is typically assessed to be greater than 99% before being pooled. google.com

Size-Exclusion Chromatography (SEC) is predominantly used for purity assessment, specifically to detect and quantify aggregates or fragments. lcms.cznih.gov This method separates molecules based on their hydrodynamic radius, or size in solution. springernature.com The sample is passed through a column packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting first. The desired monomeric glycan can partially enter the pores, leading to a longer retention time, while smaller fragments or salts are retained the longest. SEC is a non-denaturing technique that is considered the "gold standard" for quantifying aggregation in biopharmaceutical products. lcms.cznih.gov The transition from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) systems offers advantages such as shorter run times and better separation. usp.org

Table 3: Comparison of HPLC and SEC for Glycan Analysis

Feature Reversed-Phase HPLC (RP-HPLC) Size-Exclusion Chromatography (SEC)
Primary Use Purification of the final product.Purity assessment (especially for aggregates and fragments). usp.org
Separation Principle Based on hydrophobicity.Based on hydrodynamic volume (size and shape). springernature.com
Stationary Phase Nonpolar (e.g., C8, C18). diva-portal.orgPorous particles with controlled pore sizes.
Mobile Phase Gradient of polar solvents (e.g., water/acetonitrile). google.comIsocratic buffer system. nih.gov
Typical Output Purified fractions of the target compound.Chromatogram showing monomer, aggregate, and fragment peaks.

Glycan Array Technology for High-Throughput Binding Profiling

Glycan array technology is a powerful high-throughput method for investigating the binding interactions of this compound with a wide range of glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govrepec.org These microarrays are constructed by covalently attaching a library of different glycans, including the analogue of interest, to a solid surface, such as a glass slide. nih.govspringernature.com

The array is then incubated with a fluorescently labeled GBP. The protein will bind to its specific glycan ligands on the array. After washing away unbound protein, the slide is analyzed with a fluorescence scanner. The intensity of the fluorescent signal at each spot is proportional to the amount of protein bound, thus quantifying the binding affinity of the GBP for each glycan on the array. researchgate.net

This technology allows for the rapid screening of the analogue against hundreds of different GBPs simultaneously, providing a detailed binding profile. nih.gov It is an essential tool for identifying biological receptors, understanding the specificity of glycan-protein interactions, and discovering potential functional roles of the this compound in biological systems. nih.govspringernature.com

Table 4: Steps in a Typical Glycan Array Experiment

Step Description
1. Array Fabrication Covalently immobilizing amine-functionalized glycans, including this compound, onto an NHS-activated glass slide. nih.govresearchgate.net
2. Blocking Treating the slide with a blocking buffer to prevent non-specific protein binding to the surface.
3. Incubation Applying the fluorescently labeled glycan-binding protein (GBP) of interest to the array and incubating to allow binding.
4. Washing Rinsing the slide to remove any unbound or weakly interacting proteins.
5. Detection Using a laser scanner to detect and quantify the fluorescence intensity at each spot on the array.
6. Data Analysis Analyzing the fluorescence data to determine the binding specificity and relative affinity of the GBP for the immobilized glycans.

X-ray Crystallography and Cryo-EM for Complex Structure Determination

To understand the molecular basis of its interactions, high-resolution three-dimensional structures of this compound in complex with its binding partners are required. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.gov

X-ray crystallography provides atomic-level detail of the glycan-protein complex but requires the complex to be crystallized, which can be a significant challenge. nih.govmdpi.com Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. weizmann.ac.ilcityofhope.org This technique has been fundamental in revealing the precise interactions, including hydrogen bonds and van der Waals contacts, that mediate molecular recognition. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize. nih.gov In cryo-EM, the glycan-protein complex in solution is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. biorxiv.org Thousands of images of individual complexes are then computationally averaged to generate a high-resolution 3D reconstruction. nih.govmonash.edu Cryo-EM has been successfully used to determine the structures of peptide agonists bound to their receptors, revealing key conformational changes upon binding. researchgate.netresearchgate.net Both techniques provide invaluable insights into how this compound is recognized by its biological receptors.

Table 5: Comparison of X-ray Crystallography and Cryo-EM

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample State Crystalline solid. nih.govVitrified (frozen) solution. biorxiv.org
Primary Advantage Can achieve very high (atomic) resolution.Can handle large, flexible, or heterogeneous complexes; does not require crystals. nih.gov
Major Challenge Growing well-diffracting crystals can be difficult or impossible.Achieving high resolution for smaller proteins (<200 kDa) can be challenging. nih.gov
Information Obtained A static, high-resolution 3D structure of the molecule in the crystal lattice.A 3D structure of the complex in a near-native state; can capture different conformational states.

Advanced Applications and Methodological Developments in Glycobiology Research

Development of Glycan Probes and Affinity Reagents based on Globopentaose (B12513075) Analogue Type 1

The study of glycan-mediated interactions relies heavily on the availability of molecular tools to detect and isolate specific glycans and their binding partners. Globopentaose analogue type 1, a complex oligosaccharide, has been successfully functionalized to create a variety of glycan probes and affinity reagents. These tools are designed for high-sensitivity and high-specificity applications in glycobiology research.

Commercial suppliers have made available several derivatives of this compound, featuring different linkers and labels to suit various experimental needs. These functionalizations allow for the covalent attachment of the glycan to surfaces, proteins, or signaling molecules. For instance, amine-functionalized versions can be coupled to N-hydroxysuccinimide (NHS)-activated surfaces or molecules, while alkyne-derivatized analogues are suitable for "click chemistry" conjugations. elicityl-oligotech.com

Biotinylated this compound is particularly useful for affinity-based applications. The high-affinity interaction between biotin (B1667282) and streptavidin can be exploited for immobilizing the glycan on streptavidin-coated surfaces, such as microplates or sensor chips, or for detection using streptavidin-conjugated enzymes or fluorophores. Furthermore, the glycan has been grafted onto carrier proteins like Bovine Serum Albumin (BSA), creating multivalent probes that can enhance binding avidity to glycan-binding proteins. elicityl-oligotech.com Polyacrylamide (PAA) conjugates, which can also be multi-functionalized with biotin or fluorescent tags like fluorescein, serve a similar purpose in increasing valency and providing a scaffold for detection. elicityl-oligotech.com These reagents are pivotal for techniques such as enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), and flow cytometry.

Below is a table summarizing the available functionalized forms of this compound that can be used as glycan probes or affinity reagents.

Functionalization Type Specific Linker/Label Potential Application
Amine LinkerFree terminal amineCovalent immobilization on activated surfaces (e.g., NHS-ester plates)
Alkyne LinkerTerminal alkyneBio-orthogonal ligation via "click chemistry"
BiotinylationBiotin linkerAffinity immobilization/detection with streptavidin-based systems
Protein ConjugateBovine Serum Albumin (BSA)Multivalent probes for enhanced avidity in binding assays
Polymer ConjugatePolyacrylamide (PAA)High-density glycan presentation for interaction studies
Fluorescent LabelFluorescein (on PAA)Direct detection in fluorescence-based assays (e.g., microarrays, flow cytometry)

This table is generated based on commercially available products for research use. elicityl-oligotech.com

Integration into Glycomics and Glycoproteomics Workflows

Glycomics and glycoproteomics aim to identify and characterize the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological system. nih.gov The functionalized probes derived from this compound are designed for seamless integration into these complex analytical workflows.

In a typical "glycomics-assisted glycoproteomics" approach, information about the glycan structures present in a sample helps to narrow down the search space for identifying glycosylated peptides. nih.gov Affinity reagents based on this compound can be used for the specific enrichment of its binding partners from complex biological lysates. For example, the glycan can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity column. elicityl-oligotech.com When a cell or tissue extract is passed through this column, proteins that specifically recognize the this compound structure will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry, a core technology in proteomics. This affinity-capture approach is a powerful method for identifying novel lectins or other glycan-binding proteins.

Furthermore, glycan microarrays are a key technology in glycomics for profiling the binding specificities of lectins, antibodies, and pathogens. Labeled this compound, such as the PAA-fluorescein conjugate, can be printed onto microarray slides to create defined spots. elicityl-oligotech.com These arrays can then be incubated with a biological sample containing fluorescently labeled proteins to identify those that bind specifically to the glycan. This high-throughput method allows for the rapid screening of interactions and the characterization of glycan-binding specificities.

Advancements in Synthetic Biology for Complex Glycan Engineering

The production of structurally defined complex glycans like globopentaose is a significant challenge due to their intricate stereochemistry. Chemical synthesis is often lengthy and low-yielding. Synthetic biology offers a powerful alternative by harnessing and engineering biological machinery for glycan production. biosynth.comtcichemicals.com

A notable advancement in this area is the use of metabolically engineered bacteria to synthesize complex oligosaccharides. Researchers have successfully engineered Escherichia coli for the large-scale in vivo synthesis of globoseries oligosaccharides. nih.gov This was achieved by expressing specific glycosyltransferases, the enzymes responsible for building glycan chains. For the synthesis of globopentaose, a key discovery was that the LgtD enzyme from Haemophilus influenzae, previously known as a β1,3-N-acetylgalactosaminyltransferase, also possesses a β1,3-galactosyltransferase activity. nih.gov

This dual activity allows the enzyme to first convert globotriose (B1671595) (Gb3) into globotetraose (B1165421) (Gb4) and subsequently add a galactose residue to Gb4 to form globopentaose. nih.gov By expressing the lgtD gene in E. coli strains that are engineered to produce the necessary precursor sugars, it is possible to create a microbial factory for the scalable production of globopentaose. This chemoenzymatic approach, which combines chemical principles with biological catalysts, represents a significant step forward in making complex glycans more accessible for research. nih.govnih.gov

Key Enzyme in the Synthetic Biology Approach for Globopentaose Synthesis:

Enzyme Organism of Origin Catalytic Activities Role in Synthesis
LgtDHaemophilus influenzaeβ1,3-N-acetylgalactosaminyltransferase; β1,3-galactosyltransferaseExtends globotetraose (Gb4) to form globopentaose

This table is based on published research findings on the enzymatic synthesis of globopentaose. nih.gov

High-Throughput Screening Platforms for Glycan-Mediated Interactions

High-throughput screening (HTS) platforms are essential for discovering and characterizing molecular interactions on a large scale. The development of labeled probes based on this compound is crucial for enabling its use in various HTS formats to study glycan-mediated interactions. nih.govnih.gov

Glycan microarrays, as mentioned earlier, are a prime example of an HTS platform. By immobilizing this compound onto a microarray surface, it becomes possible to screen hundreds or thousands of samples simultaneously for binding activity. elicityl-oligotech.com The use of fluorescently labeled PAA-glycan conjugates enhances the signal and allows for sensitive detection. elicityl-oligotech.com This platform can be used to identify novel binding partners from cell extracts, profile antibody specificity from serum samples, or screen small molecule libraries for compounds that inhibit glycan-protein interactions.

Another HTS application involves bead-based assays coupled with flow cytometry. This compound can be conjugated to uniquely coded microbeads. A library of different glycans, each on a distinct bead set, can be created. This library can then be incubated with a fluorescently labeled sample (e.g., a lectin or a virus). A flow cytometer can then rapidly analyze each bead, identifying which glycans are being bound by the labeled sample. This multiplexed approach allows for the simultaneous screening of multiple glycan interactions in a single well, significantly increasing throughput. The availability of biotinylated and fluorescent derivatives of this compound makes it readily adaptable to these advanced screening platforms. elicityl-oligotech.com

Future Research Directions and Translational Perspectives Non Clinical

Rational Design and Synthesis of Next-Generation Glycan Analogues

The future of research on Globopentaose (B12513075) analogue type 1 heavily relies on the ability to create structurally diverse and functionally optimized analogues. Rational design coupled with advanced synthesis techniques is crucial for developing next-generation molecules for various research applications.

Detailed Research Findings: Chemoenzymatic synthesis has emerged as a powerful and efficient strategy for the synthesis of globo-series glycans, including Globopentaose (Gb5) and its derivatives. nih.govnthu.edu.twnih.govresearchgate.net This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis. A key methodology is the one-pot multiple enzyme (OPME) procedure, which allows for the sequential addition of monosaccharide units by specific glycosyltransferases to a chemically synthesized core structure. nih.gov For instance, the synthesis of complex structures like disialosylglobopentaose (DSGb5) has been achieved from a Gb5 backbone using specific sialyltransferases. nih.govnthu.edu.tw

Future strategies will likely focus on:

Enzyme Engineering: Modifying the substrate specificity of existing glycosyltransferases or discovering novel enzymes to introduce non-natural monosaccharides or linkage types.

Diverted Total Synthesis (DTS): Creating libraries of analogues by intercepting intermediates in an established synthetic pathway and modifying them. rsc.org

Functionalization: Incorporating probes such as fluorescent tags, biotin (B1667282), or photo-crosslinkers at specific positions to facilitate the study of their biological interactions. This can be achieved by designing analogues with functionalized aglycones at the reducing end.

Synthesis StrategyDescriptionPotential for Globopentaose Analogues
Chemoenzymatic Synthesis Combines chemical synthesis of a core structure with enzymatic extension using glycosyltransferases. nih.govHighly efficient for creating complex globo-series structures and introducing specific modifications like sialylation. nih.govnthu.edu.tw
One-Pot Multiple Enzyme (OPME) Sequential enzymatic reactions in a single vessel to build the glycan chain, minimizing purification steps. nih.govEnables rapid and direct conversion of simpler precursors (e.g., Gb4) to more complex structures like Globo H. nih.gov
Diverted Total Synthesis (DTS) Modification of intermediates at various stages of a total synthesis pathway to generate a diverse set of analogues. rsc.orgAllows for the creation of a library of Globopentaose analogues with systematic structural variations to probe structure-activity relationships.
Solid-Phase Synthesis Building the glycan chain on a solid support to simplify purification and enable automation.Could be adapted for the automated synthesis of a library of Globopentaose analogues for high-throughput screening.

Elucidation of Novel Biological Roles in Emerging Glycobiological Systems

While some roles for globo-series glycans in immunology are known, the full spectrum of their biological functions remains to be explored. Future research will aim to uncover novel roles for Globopentaose analogue type 1 in various biological contexts, particularly in cell signaling and pathogen recognition.

Detailed Research Findings: Glycans on the cell surface are critical for mediating interactions between cells and their environment. nih.gov They act as recognition sites for pathogens and play roles in innate immunity by interacting with Pattern Recognition Receptors (PRRs). nih.govfrontiersin.org Sialylated globo-series glycans, for example, are known ligands for Siglecs (Sialic-acid-binding immunoglobulin-type lectins), which are important immunomodulatory receptors. nih.govscilit.com The binding affinity of these interactions can be highly specific to the glycan structure. For instance, studies have shown that while DSGb5 has a low affinity for Siglec-7, a related compound, α6α3DSGb4, shows high binding affinity, highlighting the importance of subtle structural differences. nih.govresearchgate.net

Future research will likely focus on:

Pathogen Interactions: Investigating the role of this compound as a potential receptor for bacterial toxins or viral proteins. Glycan microarrays populated with synthetic analogues could be used to screen for novel pathogen interactions.

Immune Modulation: Exploring its role in modulating immune responses beyond Siglec interactions, for example, by interacting with other lectin families like C-type lectins. frontiersin.org

Cell Signaling: Determining if the binding of proteins to this compound on the cell surface can trigger intracellular signaling cascades, influencing processes like cell proliferation, differentiation, or apoptosis. nih.gov

Research AreaApproachPotential Biological Role of this compound
Pathogen Recognition Screening against viral and bacterial libraries using glycan microarrays.Could act as a host cell receptor for pathogen attachment and entry. nih.gov
Innate Immunity Studying interactions with Pattern Recognition Receptors (PRRs) like C-type lectins on immune cells. frontiersin.orgMay modulate innate immune signaling pathways upon pathogen encounter. nih.gov
Immunomodulation Investigating binding to immunomodulatory lectins like Siglecs on NK cells and other lymphocytes. nih.govPotential to fine-tune immune cell activation or inhibition. scilit.com
Cell-Cell Communication Co-culture experiments and cell adhesion assays using cells decorated with the glycan analogue.May mediate specific cell-cell recognition and adhesion events.

Development of Advanced Analytical Platforms for Glycan Research

The structural complexity of glycans like this compound necessitates sophisticated analytical techniques for their characterization and for studying their interactions. The future will see the refinement of existing platforms and the development of new ones to provide deeper insights into glycan structure and function.

Detailed Research Findings: The primary structure of a glycan, which includes its monosaccharide composition, sequence, linkage positions, and anomeric configurations, is key to its function. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of complex glycans, providing detailed information on stereochemistry and linkages. nih.govacs.orgpharmtech.com Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), is crucial for determining molecular weight and glycan profiling. nih.govsigmaaldrich.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of glycans. pharmtech.comnih.gov Glycan microarrays, where different glycans are immobilized on a surface, are invaluable for high-throughput screening of glycan-protein interactions and determining binding specificities. nih.gov

Future developments are expected in:

High-Resolution MS: Improving fragmentation techniques (e.g., electron-based dissociation methods) to allow for more detailed structural analysis, including linkage and branching information, directly from MS data. nih.gov

Cryo-EM and NMR: Combining these techniques to determine the three-dimensional structures of Globopentaose analogues in complex with their protein binding partners at atomic resolution.

Single-Molecule Techniques: Employing methods like Atomic Force Microscopy (AFM) or single-molecule FRET to study the dynamics of individual glycan-protein interactions in real-time.

Analytical PlatformApplication for this compoundFuture Advancements
NMR Spectroscopy Complete structural elucidation, including anomeric and linkage configuration. nih.govacs.orgHigher field magnets (>1 GHz) for increased resolution; advanced pulse sequences for analyzing complex mixtures. acs.org
Mass Spectrometry (MS) Molecular weight determination, glycan profiling, and sequencing with fragmentation. nih.govsigmaaldrich.comIntegration of ion mobility for separating isomers; improved fragmentation methods for unambiguous linkage analysis. nih.gov
Glycan Microarrays High-throughput screening of binding interactions with lectins, antibodies, and pathogens. nih.govIncreased density and diversity of immobilized glycans; integration with more sensitive detection methods.
X-ray Crystallography Determining the 3D structure of the glycan in complex with a protein receptor.Co-crystallization with a wider range of binding partners to build a structural library of interactions.

Computational Glycobiology and Predictive Modeling for Glycan Interactions

Computational methods are becoming indispensable for understanding the dynamic nature of glycans and their interactions. Predictive modeling can guide experimental work by identifying potential binding partners and explaining the structural basis of recognition. nih.gov

Detailed Research Findings: Molecular Dynamics (MD) simulations are a key computational tool for exploring the conformational landscape of glycans and their complexes with proteins. confex.comresearchgate.net These simulations provide insights into the three-dimensional structures and dynamic behavior of these molecules at an atomic level. researchgate.net The accuracy of these simulations is highly dependent on the force fields and water models used, as water plays a critical role in mediating protein-glycan interactions through hydrogen bonding networks. confex.com Computational docking and free energy calculations can predict the binding modes and affinities of glycans to protein receptors, which can be validated experimentally. confex.comcolab.ws The development of AI and machine learning models is also accelerating the prediction of protein-protein and potentially protein-glycan interactions from sequence and structural data. youtube.comnih.govnih.govfrontiersin.org

Future research in this area will involve:

Improved Force Fields: Developing more accurate force fields specifically parameterized for a wider range of monosaccharides and their modifications to improve the reliability of MD simulations. colab.ws

AI-Driven Prediction: Using deep learning approaches, trained on existing structural and interaction data, to predict novel protein receptors for this compound. nih.gov

Multi-scale Modeling: Integrating different levels of computational modeling, from quantum mechanics to coarse-grained simulations, to study glycan interactions across different time and length scales.

Virtual Screening: Using the known 3D structure or homology models of receptors to virtually screen large libraries of glycan analogues to identify those with potentially enhanced binding affinity or selectivity.

Computational MethodApplication for this compoundFuture Directions
Molecular Dynamics (MD) Simulations Exploring conformational flexibility and the dynamics of interaction with protein receptors. confex.comresearchgate.netLonger timescale simulations on specialized hardware; development of more accurate glycan-specific force fields. colab.ws
Molecular Docking Predicting the binding pose of the glycan within the binding site of a protein. nih.govIncorporation of glycan flexibility into docking algorithms for more accurate predictions.
Free Energy Calculations Quantitatively predicting the binding affinity of the glycan to its receptor. confex.comImproving the accuracy and computational efficiency of methods like alchemical free energy perturbation. confex.com
Machine Learning / AI Predicting potential protein binding partners based on sequence or structural features. youtube.comnih.govTraining models on larger, more diverse datasets of known protein-glycan interactions to improve predictive power.

Q & A

Q. What are the key structural and functional features of Globopentaose analogue type 1, and how do they differ from native globopentaose?

Methodological Answer:

  • Use comparative structural analysis (e.g., NMR spectroscopy, mass spectrometry) to identify modifications in glycosidic linkages, branching patterns, or terminal residues .
  • Functional differences can be assessed via binding assays with lectins or antibodies (e.g., ELISA, surface plasmon resonance) to evaluate affinity changes compared to native globopentaose .

Q. What enzymatic or chemical synthesis methods are most effective for producing this compound?

Methodological Answer:

  • Enzymatic synthesis using β1,3-galactosyltransferases (e.g., Haemophilus influenzae LgtD) is a validated approach for precise glycosidic bond formation .
  • For chemical synthesis, employ glycosyl donors with protective groups (e.g., trichloroacetimidates) and monitor reaction efficiency via HPLC or TLC .

Q. How can researchers validate the purity and stability of synthesized this compound?

Methodological Answer:

  • Use HPLC-MS for purity assessment and accelerated stability studies (e.g., exposure to varying pH/temperature) to evaluate degradation pathways .
  • Quantify impurities via carbohydrate-specific staining (e.g., anthrone-sulfuric acid assay) .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., PICOT, FINER) optimize studies on the bioactivity of this compound?

Methodological Answer:

  • Apply the PICOT framework to define:
    • Population : Specific cell lines or animal models (e.g., cancer cells expressing Gb3 receptors).
    • Intervention : Dose-dependent exposure to the analogue.
    • Comparison : Native globopentaose or other analogues.
    • Outcome : Binding affinity, cytotoxicity, or immune modulation.
    • Timeframe : Acute vs. chronic exposure effects .

Q. How should researchers address contradictory data on the immunogenicity of this compound across studies?

Methodological Answer:

  • Conduct systematic meta-analyses to identify confounding variables (e.g., differences in assay sensitivity or model systems) .

  • Use structural dynamics simulations (e.g., molecular docking) to explore how minor structural variations affect immune receptor interactions .

Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?

Methodological Answer:

  • Employ isotope labeling (e.g., ¹³C-glucose incorporation) coupled with LC-MS/MS to track metabolic pathways .
  • Use gene knockout models (e.g., glycosidase-deficient mice) to identify enzymes responsible for analogue degradation .

Q. How can researchers optimize the enzymatic activity of LgtD for large-scale synthesis of this compound?

Methodological Answer:

  • Apply directed evolution or rational mutagenesis to enhance enzyme stability/substrate specificity .
  • Monitor kinetic parameters (e.g., kcat, Km) under industrial conditions (e.g., high substrate concentrations) .

Methodological Challenges and Solutions

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Validate results with bootstrapping or Bayesian hierarchical models to account for variability .

Q. How can conflicting results in carbohydrate microarray data for this analogue be resolved?

Methodological Answer:

  • Standardize protocols using reference glycans (e.g., Consortium for Functional Glycomics guidelines).
  • Apply machine learning algorithms (e.g., random forests) to identify outlier datasets or technical artifacts .

Integration with Broader Research Contexts

Q. How can findings on this compound be contextualized within glycobiology’s "glycan code" hypothesis?

Methodological Answer:

  • Map the analogue’s binding partners to glycan-lectin interaction databases (e.g., UniCarbKB).
  • Compare its spatial conformation to native glycans using molecular dynamics simulations .

Q. What ethical considerations arise when using animal models to study this analogue’s therapeutic potential?

Methodological Answer:

  • Follow 3R principles (Replacement, Reduction, Refinement) and document compliance with institutional guidelines (e.g., IACUC protocols) .

Tables for Methodological Reference

Parameter Recommended Technique Reference
Structural AnalysisNMR, X-ray crystallography
Enzymatic Synthesisβ1,3-galactosyltransferase assays
In Vivo TrackingIsotope labeling + LC-MS/MS
Data Contradiction ResolutionMeta-analysis + machine learning

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